molecular formula C11H12ClNO5S B2887386 4-Chloro-3-(morpholine-4-sulfonyl)benzoic acid CAS No. 59210-65-0

4-Chloro-3-(morpholine-4-sulfonyl)benzoic acid

Cat. No.: B2887386
CAS No.: 59210-65-0
M. Wt: 305.73
InChI Key: FHALQCKQZFYPGB-UHFFFAOYSA-N
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Description

4-Chloro-3-(morpholine-4-sulfonyl)benzoic acid is a benzoic acid derivative functionalized with a morpholine sulfonyl group at the 3-position and a chlorine atom at the 4-position. Its molecular formula is C₁₁H₁₂ClNO₅S, with an estimated molecular weight of ~305.7 g/mol.

Properties

IUPAC Name

4-chloro-3-morpholin-4-ylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO5S/c12-9-2-1-8(11(14)15)7-10(9)19(16,17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHALQCKQZFYPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59210-65-0
Record name 4-chloro-3-(morpholine-4-sulfonyl)benzoic acid
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Preparation Methods

Two-Step Chlorosulfonation and Morpholine Substitution

The most widely documented method involves a two-step sequence starting from 4-chlorobenzoic acid. In the first step, chlorosulfonic acid reacts with 4-chlorobenzoic acid at temperatures ranging from 0°C to 110°C to introduce a sulfonyl chloride group at the 3-position, yielding 4-chloro-3-(chlorosulfonyl)benzoic acid. The second step employs morpholine in dichloromethane at 20°C, where nucleophilic substitution replaces the chlorosulfonyl group’s chloride with morpholine.

Key Reaction Conditions:

  • Step 1:
    • Reagent: Chlorosulfonic acid (excess)
    • Temperature: 0–110°C (gradient heating)
    • Intermediate: 4-Chloro-3-(chlorosulfonyl)benzoic acid
  • Step 2:
    • Reagent: Morpholine (1.2 equivalents)
    • Solvent: Dichloromethane
    • Temperature: 20°C (ambient)
    • Reaction Time: 4–6 hours

This method, reported by Angapelly et al. (2018), avoids harsh oxidizing agents and achieves moderate yields, though exact yield data remain unspecified. The regioselectivity of sulfonation at the 3-position is attributed to the electron-withdrawing effect of the carboxylic acid group, which directs electrophilic substitution to the meta position.

Nucleophilic Substitution of Chlorosulfonyl Intermediate

Synthesis via 4-Chloro-3-(Chlorosulfonyl)Benzoic Acid

A validated intermediate-based approach utilizes 4-chloro-3-(chlorosulfonyl)benzoic acid (CAS 2494-79-3), commercially available or synthesized via p-toluenesulfonyl chloride oxidation. In this method, the chlorosulfonyl intermediate undergoes nucleophilic displacement with morpholine in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Optimized Protocol:

  • Reagents:
    • 4-Chloro-3-(chlorosulfonyl)benzoic acid (1.0 equiv)
    • Morpholine (1.5 equiv)
    • Base: Triethylamine (2.0 equiv, to neutralize HCl byproduct)
  • Conditions:
    • Solvent: DMF
    • Temperature: 50°C
    • Duration: 8 hours
  • Yield: 65–70% (estimated from analogous reactions)

This route benefits from the intermediate’s stability and commercial availability, though stoichiometric base usage increases costs. The reaction’s success hinges on the nucleophilicity of morpholine’s secondary amine, which facilitates chloride displacement at the sulfonyl center.

Alternative Synthetic Routes and Comparative Analysis

High-Pressure Oxidation of 4-Chloro-3-(Methylsulfonyl)Toluene

A patent (CN105017101A) describes a high-pressure oxidation strategy for synthesizing sulfonyl-containing benzoic acids. While originally applied to 2-chloro-4-(methylsulfonyl)benzoic acid, this method could be adapted for the target compound by substituting morpholine sulfonyl groups. The process involves:

  • Reacting 4-chloro-3-(methylsulfonyl)toluene with nitric acid under 3.0 MPa oxygen pressure at 140–200°C.
  • Alkaline hydrolysis to yield the carboxylic acid.

Adaptation Challenges:

  • Morpholine’s thermal stability at high temperatures is untested.
  • Nitric acid may oxidize morpholine’s ether linkage, necessitating protective groups.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies suggest that dichloromethane and DMF are optimal for sulfonation and substitution, respectively. Elevated temperatures (>50°C) in DMF reduce reaction times but risk decarboxylation.

Table 1: Solvent Impact on Substitution Yield

Solvent Temperature (°C) Reaction Time (h) Yield (%)
DCM 20 6 60
DMF 50 4 70
THF 40 8 55

Data extrapolated from analogous sulfonamide syntheses.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(morpholine-4-sulfonyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products formed from these reactions include sulfone and sulfoxide derivatives, as well as various substituted benzoic acids depending on the nucleophile used .

Scientific Research Applications

4-Chloro-3-(morpholine-4-sulfonyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(morpholine-4-sulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The morpholine ring may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural analogs, their molecular characteristics, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications References
4-Chloro-3-(morpholine-4-sulfonyl)benzoic acid C₁₁H₁₂ClNO₅S ~305.7 Morpholine-sulfonyl (3), Cl (4) Pharmaceutical intermediate
4-Chloro-3-(dimethylsulfamoyl)benzoic acid C₉H₁₀ClNO₄S 263.69 Dimethylsulfamoyl (3), Cl (4) Potential diuretic agent
4-Fluoro-3-(morpholine-4-sulfonyl)benzoic acid C₁₁H₁₂FNO₅S 289.28 Morpholine-sulfonyl (3), F (4) Research chemical; enhanced polarity
4-Methyl-3-(morpholine-4-sulfonyl)benzoic acid C₁₂H₁₅NO₅S 285.32 Morpholine-sulfonyl (3), CH₃ (4) Intermediate in organic synthesis
4-Chloro-3-sulfamoylbenzoic acid C₇H₆ClNO₄S 235.65 Sulfamoyl (3), Cl (4) Precursor for diuretics (e.g., Bumetanide)
4-Chloro-3-(chlorosulfonyl)benzoic acid C₇H₄Cl₂O₄S 255.08 Chlorosulfonyl (3), Cl (4) Synthesis intermediate
4-Chloro-3-[[(3-nitrophenyl)amino]sulfonyl]benzoic acid (CTH) C₁₃H₁₀ClN₂O₆S 357.75 Nitrophenylamino-sulfonyl (3), Cl (4) CitC inhibitor (mitochondrial studies)
Key Observations:
  • Substituent Effects: Morpholine vs. Halogen Variation: Replacing chlorine with fluorine () reduces molecular weight (~16.45 g/mol difference) and alters electronic effects, which may influence acidity of the benzoic acid moiety.
  • Synthesis Pathways :

    • The target compound is likely synthesized via nucleophilic substitution of 4-Chloro-3-(chlorosulfonyl)benzoic acid (CAS 2494-79-3) with morpholine, a common method for sulfonamide formation .
    • Analogous compounds (e.g., dimethylsulfamoyl derivative) follow similar routes, substituting chlorosulfonyl intermediates with amines .

Challenges and Considerations

  • Limited Direct Data: Most evidence focuses on precursors or structural analogs, requiring extrapolation of properties for the target compound.
  • Metabolic Stability : Morpholine’s cyclic structure may enhance metabolic stability compared to linear amines (e.g., dimethylsulfamoyl), though this requires experimental validation.

Biological Activity

4-Chloro-3-(morpholine-4-sulfonyl)benzoic acid (C₁₁H₁₂ClNO₅S) is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article delves into the compound's structure, synthesis, and various biological evaluations, highlighting its potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a benzoic acid core with a chloro substituent at the para position and a morpholine sulfonyl group at the meta position. Its molecular weight is approximately 305.74 g/mol, and it exhibits significant reactivity due to its functional groups, which facilitate various synthetic pathways in organic chemistry .

Biological Activities

Research indicates that this compound exhibits substantial biological activities, particularly in the following areas:

1. Antimicrobial Activity:
The compound has been shown to possess antimicrobial properties against a range of pathogens. Studies have indicated that derivatives of similar structures exhibit significant activity against Gram-positive bacteria and fungi, with minimum inhibitory concentrations (MIC) demonstrating effective bactericidal action .

2. Inhibition of Enzymatic Activity:
Recent studies have focused on the compound's role as an inhibitor of human NTPDases, which are enzymes involved in nucleotide metabolism. For instance, one study reported an IC₅₀ value of 2.88 ± 0.13 μM for the inhibition of h-NTPDase1, indicating potent activity . The compound's ability to selectively inhibit these enzymes suggests potential therapeutic applications in conditions like thrombosis and inflammation.

3. Anticancer Properties:
There is emerging evidence supporting the anticancer potential of this compound through its action as an eIF4E inhibitor. This mechanism is crucial for regulating protein synthesis in cancer cells, thereby inhibiting tumor growth .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria; MIC values range from 15.625 to 125 μM .
Enzyme InhibitionPotent inhibitor of h-NTPDase1 with IC₅₀ = 2.88 ± 0.13 μM; h-NTPDase2 IC₅₀ = 0.27 ± 0.08 mM .
AnticancerInhibits eIF4E interaction; potential for treating various cancers .

The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets:

  • Enzyme Interaction: The morpholine sulfonyl group enhances binding affinity to target enzymes such as NTPDases, which play critical roles in cellular signaling and metabolism.
  • Antimicrobial Mechanism: The compound disrupts bacterial cell wall synthesis and protein production pathways, leading to cell death.

Q & A

Q. What are the established synthetic routes for 4-Chloro-3-(morpholine-4-sulfonyl)benzoic acid?

The synthesis typically involves multi-step reactions, including sulfonation and substitution. A common approach is the Friedel-Crafts acylation using a morpholine sulfonyl chloride derivative and a chlorobenzoic acid precursor. Reaction conditions require anhydrous solvents (e.g., dichloromethane) and a Lewis acid catalyst like AlCl₃ at controlled temperatures (60–80°C) . Post-synthesis purification often employs column chromatography or recrystallization for high-purity yields.

Q. What are the key physicochemical properties of this compound?

  • Molecular formula : C₁₁H₁₂ClNO₅S (calculated from structural analogs in ).
  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the sulfonyl and carboxylic acid groups.
  • Stability : Stable under inert atmospheres but sensitive to strong bases, which may cleave the sulfonyl-morpholine bond.

Q. How does the morpholine sulfonyl group influence reactivity?

The morpholine sulfonyl moiety enhances electrophilicity at the benzoic acid core, facilitating nucleophilic substitutions (e.g., amidation at the carboxylic acid group). It also improves solubility in biological buffers, making the compound suitable for in vitro assays .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Catalyst selection : Substituting AlCl₃ with FeCl₃ in sulfonation steps reduces side reactions (e.g., over-sulfonation) and improves regioselectivity .
  • Temperature control : Maintaining ≤70°C during Friedel-Crafts steps prevents decomposition of the morpholine sulfonyl group.
  • Purification : Gradient HPLC (C18 column, acetonitrile/water mobile phase) resolves intermediates with >95% purity .

Q. How does structural modification at the 3-position affect biological activity?

Comparative studies with analogs (e.g., 4-chloro-3-(dimethylsulfamoyl)benzoic acid) show that the morpholine group enhances binding to enzyme active sites, likely due to hydrogen bonding with the morpholine oxygen. For example, replacing morpholine with a methyl group reduces inhibitory activity against tyrosine phosphatases by ~40% .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR peaks (e.g., δ 7.8–8.2 ppm for aromatic protons) arise from solvent effects or tautomerism. Using deuterated DMSO instead of CDCl₃ stabilizes the predominant tautomer, while 2D-COSY NMR clarifies coupling patterns . High-resolution mass spectrometry (HRMS) further confirms molecular ion integrity .

Methodological Considerations

Q. How to design experiments assessing the compound’s enzyme inhibition kinetics?

  • Assay setup : Use recombinant enzymes (e.g., Shp2 phosphatase) in Tris-HCl buffer (pH 7.4) with varying substrate concentrations.
  • IC₅₀ determination : Pre-incubate the compound (0.1–100 μM) with the enzyme, then measure residual activity via colorimetric substrates (e.g., pNPP). Data fitting to the Hill equation accounts for cooperative binding .
  • Controls : Include a known inhibitor (e.g., NSC-87877) and vehicle (DMSO ≤0.1%) to validate assay conditions.

Q. What computational methods predict interaction modes with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model the compound’s binding to proteins. The morpholine sulfonyl group often forms hydrogen bonds with catalytic residues (e.g., Lys-280 in Shp2), while the chloro substituent stabilizes hydrophobic pockets .

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